molecular formula C17H20N2O2 B4052667 2-(2,3-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide

2-(2,3-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B4052667
M. Wt: 284.35 g/mol
InChI Key: VLKMCAVFQGZRFA-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 2,3-dimethylphenoxy group at the α-position and a pyridin-3-ylmethyl moiety at the amide nitrogen.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-6-4-8-16(13(12)2)21-14(3)17(20)19-11-15-7-5-9-18-10-15/h4-10,14H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKMCAVFQGZRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2,3-dimethylphenol with an appropriate halogenated compound under basic conditions.

    Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using pyridin-3-ylmethyl chloride and the phenoxy intermediate.

    Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of aryloxypropanamides and pyridinylmethyl-substituted amides. Below is a comparative analysis with structurally or functionally related molecules:

Compound Key Structural Features Reported Activity Reference
2-(2,3-Dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide 2,3-Dimethylphenoxy, pyridin-3-ylmethyl amide Limited direct data; inferred anticonvulsant potential from structural analogs
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine Dichlorophenyl-triazole core, pyridin-3-ylmethyl amine P2X7 receptor antagonist (IC₅₀: 10–50 nM) [1]
(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)...propanamide (Compound 2) Dichlorophenyl-pyrazole, methylthioethyl, pyridin-3-yl Synthetic intermediate for kinase inhibitors; no explicit activity reported [2]
Aroxyacetamides (e.g., Compound XVI) Phenoxyacetamide derivatives 100% anticonvulsant protection (MES assay, 100 mg/kg) without neurotoxicity [3]
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide Fluorophenylamino, phenylpropanamide Supplier-listed compound; no activity data [6]

Key Observations:

Pyridin-3-ylmethyl substitution is shared with P2X7 antagonists (e.g., ), suggesting possible utility in neuroinflammatory disorders. However, replacing triazole/heterocyclic cores with a propanamide backbone might reduce potency against specific targets like P2X5.

Anticonvulsant Potential: Aroxyacetamides (e.g., Compound XVI) with simpler phenoxy groups exhibit strong anticonvulsant activity in maximal electroshock (MES) assays . The dimethylphenoxy variant could offer improved metabolic stability or receptor affinity due to steric and electronic effects.

Synthetic and Pharmacokinetic Considerations :

  • Compounds with sulfonamide or thiazole substituents (e.g., ) demonstrate higher molecular weights (>450 g/mol) and polar surface areas, which may limit bioavailability compared to the target compound (MW ~300–350 g/mol, estimated).

Research Findings and Data Gaps

  • Critical Data Gaps: No direct binding or efficacy data for the target compound. Limited comparative pharmacokinetic studies (e.g., solubility, half-life) among analogs.
  • Contradictions: While dichlorophenyl analogs show high potency (e.g., IC₅₀ ~10 nM ), their increased halogenation may elevate toxicity risks compared to dimethylphenoxy derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide

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